6-((3-fluorophenyl)sulfonyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one
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Overview
Description
6-((3-fluorophenyl)sulfonyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic compound featuring a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-fluorophenyl)sulfonyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenylpiperazine Moiety: This is typically done through a nucleophilic substitution reaction where the piperazine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride for nucleophilic substitutions and various halides for electrophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, it may be studied for its interactions with enzymes or receptors due to its potential bioactivity. Its structural features suggest it could interact with biological targets in a specific manner.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Industry
Industrially, it could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action for 6-((3-fluorophenyl)sulfonyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and sulfonyl groups may enhance its binding affinity, while the piperazine moiety could influence its pharmacokinetic properties. The exact pathways would depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 6-((3-chlorophenyl)sulfonyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one
- 6-((3-bromophenyl)sulfonyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one
Uniqueness
The presence of the fluorophenyl group in 6-((3-fluorophenyl)sulfonyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one distinguishes it from its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6-(3-fluorophenyl)sulfonyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4S/c23-17-5-4-8-19(15-17)32(30,31)20-9-10-21(28)27(24-20)16-22(29)26-13-11-25(12-14-26)18-6-2-1-3-7-18/h1-10,15H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYZITAYZZTCQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)S(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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